

# 6-Amino-5-fluoroindolin-2-one molecular weight and formula

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## Compound of Interest

Compound Name: 6-Amino-5-fluoroindolin-2-one

Cat. No.: B179610

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An In-Depth Technical Guide to **6-Amino-5-fluoroindolin-2-one**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

The indolin-2-one, or oxindole, skeleton is a privileged heterocyclic scaffold frequently found in natural products and synthetic pharmaceutical agents. Its rigid structure provides a valuable framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, lipophilicity, and binding affinity.<sup>[1][2]</sup>

This guide focuses on **6-Amino-5-fluoroindolin-2-one**, a key building block that combines the structural features of the oxindole core with the advantageous physicochemical properties imparted by fluorine. As a bifunctional molecule—possessing both a nucleophilic amino group and a reactive lactam—it serves as a versatile intermediate for the synthesis of diverse compound libraries aimed at various therapeutic targets. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, a validated synthesis protocol, and its applications as a strategic starting material in drug discovery.

## Part 1: Core Physicochemical Properties

**6-Amino-5-fluoroindolin-2-one** is a solid, typically appearing as a powder.<sup>[3]</sup> Its core identity is defined by the molecular formula and weight, which are fundamental for all stoichiometric calculations in synthetic and analytical procedures.

Table 1: Physicochemical and Identification Data for **6-Amino-5-fluoroindolin-2-one**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FN <sub>2</sub> O	<sup>[3]</sup> <sup>[4]</sup>
Molecular Weight	166.15 g/mol	<sup>[4]</sup>
CAS Number	150544-01-7	<sup>[4]</sup>
Appearance	Solid	
Purity	Typically ≥97%	<sup>[3]</sup> <sup>[4]</sup>
Storage Conditions	2-8°C, Protect from light	
InChI Key	ARQRWWOHJBWWKT-UHFFFAOYSA-N	

Caption: Chemical Structure of **6-Amino-5-fluoroindolin-2-one**.

## Part 2: Synthesis and Characterization

The synthesis of **6-Amino-5-fluoroindolin-2-one** is a multi-step process that requires careful control of reaction conditions. A common and logical approach involves the construction of a 5-fluoroindolin-2-one intermediate, followed by regioselective nitration at the 6-position and subsequent reduction of the nitro group to the target amine.

### Synthetic Workflow Rationale

This synthetic strategy is predicated on established electrophilic aromatic substitution principles. The fluorine atom at C5 and the electron-withdrawing amide group in the 5-fluoroindolin-2-one intermediate direct the incoming electrophile (the nitronium ion, NO<sub>2</sub><sup>+</sup>) to the C6 position. The final step employs a standard reduction method to convert the nitro group to the desired primary amine without affecting the lactam ring.

Caption: Proposed synthetic workflow for **6-Amino-5-fluoroindolin-2-one**.

## Experimental Protocol: A Representative Synthesis

This protocol is a representative methodology based on well-established chemical transformations for synthesizing substituted indolinones.[5]

### Step 1: Synthesis of 5-Fluoro-6-nitroindolin-2-one

- **Reaction Setup:** To a stirred solution of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , 50 mL) cooled to  $0^\circ\text{C}$  in an ice-salt bath, add 5-fluoroindolin-2-one (5.0 g, 33.1 mmol) portion-wise, ensuring the internal temperature does not exceed  $5^\circ\text{C}$ .
- **Nitration:** Prepare a nitrating mixture by slowly adding concentrated nitric acid ( $\text{HNO}_3$ , 2.5 mL,  $\sim 36.4$  mmol) to concentrated sulfuric acid (10 mL) at  $0^\circ\text{C}$ . Add this mixture dropwise to the reaction vessel over 30 minutes, maintaining the internal temperature below  $5^\circ\text{C}$ .
- **Reaction Monitoring:** Stir the resulting mixture at  $0$ - $5^\circ\text{C}$  for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
- **Work-up and Isolation:** Upon completion, carefully pour the reaction mixture onto crushed ice (200 g). A yellow precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH  $\sim 7$ ), and dry under vacuum.
- **Purification:** The crude 5-fluoro-6-nitroindolin-2-one can be purified by recrystallization from ethanol to yield the pure product.

### Step 2: Synthesis of **6-Amino-5-fluoroindolin-2-one**

- **Reaction Setup:** In a round-bottom flask, suspend the 5-fluoro-6-nitroindolin-2-one (4.0 g, 20.4 mmol) in a mixture of ethanol (80 mL) and water (20 mL).
- **Reduction:** Add iron powder (Fe, 6.8 g, 122.4 mmol) followed by concentrated hydrochloric acid (HCl, 2 mL) to the suspension.
- **Reaction Monitoring:** Heat the mixture to reflux (approximately  $80$ - $85^\circ\text{C}$ ) and stir vigorously for 3-4 hours. The reaction progress can be monitored by TLC, observing the disappearance

of the starting material.

- **Work-up and Isolation:** After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
- **Purification:** Concentrate the combined filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). The resulting precipitate is the crude product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by column chromatography on silica gel if necessary.

## Structural Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

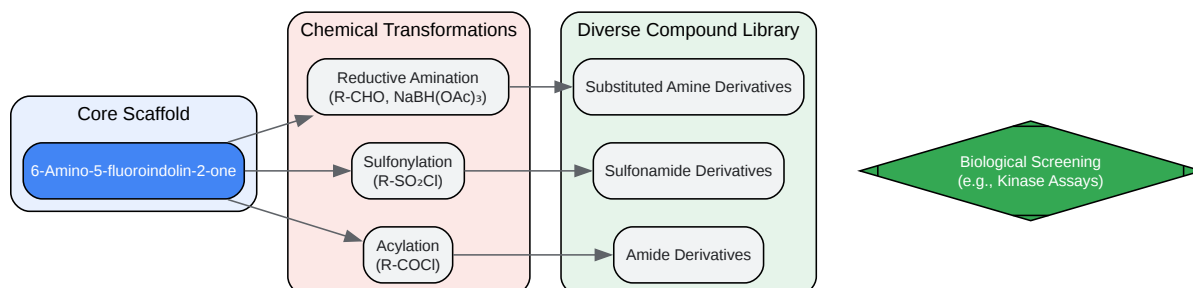
- $^1\text{H}$  NMR: To confirm the number and connectivity of protons. The aromatic region should show distinct signals corresponding to the protons on the substituted benzene ring.
- $^{13}\text{C}$  NMR: To identify all unique carbon atoms in the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight ( $m/z = 166.15$ ).
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the lactam.

## Part 3: Applications in Research and Drug Development

The true value of **6-Amino-5-fluoroindolin-2-one** lies in its utility as a versatile chemical intermediate. The primary amine at the C6 position serves as a key handle for introducing a wide array of substituents via reactions such as acylation, alkylation, sulfonylation, and reductive amination. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery campaigns.

The indolinone core itself is a well-known scaffold for kinase inhibitors, which function by competing with ATP at the enzyme's active site. The fluorine atom enhances binding affinity

and improves metabolic stability, while the amino group provides a vector for building out into solvent-exposed regions or targeting specific sub-pockets of the kinase.



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Caption: Role as a scaffold for generating diverse chemical libraries.

## Case Studies and Therapeutic Potential

While specific drugs based on this exact starting material may be proprietary, the broader class of fluorinated amino-indolinones has been extensively explored:

- **Kinase Inhibitors:** Many FDA-approved kinase inhibitors feature the oxindole core. The 6-amino group allows for the attachment of solubilizing groups or pharmacophores that can target specific kinases involved in oncology (e.g., VEGFR, PDGFR) or inflammatory diseases.
- **Dopamine Receptor Ligands:** The indole and indane nucleus, to which indolinone is closely related, has been investigated for its potential to yield dopamine D2-like receptor agonists.<sup>[6]</sup> The substitution pattern, including fluorine and amino groups, is critical for modulating receptor affinity and selectivity.
- **Antiviral and Antimicrobial Agents:** The indole nucleus is a common feature in compounds with a wide range of biological activities, including antimicrobial and antiviral properties.<sup>[1][7]</sup> Fluorination can enhance the potency and pharmacokinetic profile of such agents.

## Conclusion

**6-Amino-5-fluoroindolin-2-one** is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, combined with the strategic placement of fluorine and a reactive amino group, provides an ideal starting point for the synthesis of novel, biologically active compounds. This guide has provided a technical overview of its properties, a robust synthetic pathway, and the strategic rationale for its use in drug discovery. For researchers aiming to develop next-generation therapeutics, this scaffold represents a validated and highly promising platform for exploration.

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